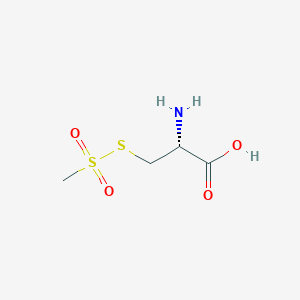
4-O-beta-D-mannopyranosyl-D-glucopyranose
Übersicht
Beschreibung
4-O-beta-D-mannopyranosyl-D-glucopyranose is a disaccharide composed of a mannose and a glucose molecule linked by a beta-1,4-glycosidic bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-beta-D-mannopyranosyl-D-glucopyranose typically involves the enzymatic reaction catalyzed by 4-O-beta-D-mannosyl-D-glucose phosphorylase. This enzyme facilitates the transfer of a mannose residue from a donor molecule to a glucose acceptor, forming the disaccharide. The reaction conditions usually require a phosphate buffer and a controlled pH environment to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Specific strains of bacteria, such as Bacteroides fragilis, are engineered to overexpress the necessary enzymes for the biosynthesis of this disaccharide. The fermentation process is optimized for high yield and purity, involving precise control of temperature, pH, and nutrient supply .
Analyse Chemischer Reaktionen
Types of Reactions
4-O-beta-D-mannopyranosyl-D-glucopyranose can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Hydrolysis: This reaction involves the cleavage of the glycosidic bond between the mannose and glucose units, resulting in the formation of free mannose and glucose molecules.
Oxidation: The compound can be oxidized to form corresponding aldonic acids.
Glycosylation: This reaction involves the addition of glycosyl groups to the disaccharide, forming more complex oligosaccharides.
Common Reagents and Conditions
Hydrolysis: Glycosidases, acidic conditions (e.g., hydrochloric acid).
Oxidation: Nitric acid, bromine water.
Glycosylation: Glycosyltransferases, activated sugar donors (e.g., UDP-glucose).
Major Products Formed
Hydrolysis: Mannose and glucose.
Oxidation: Mannonic acid and gluconic acid.
Glycosylation: Various oligosaccharides depending on the glycosyl donor used.
Wissenschaftliche Forschungsanwendungen
4-O-beta-D-mannopyranosyl-D-glucopyranose has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-O-beta-D-mannopyranosyl-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound is recognized by glycosidases and glycosyltransferases, which catalyze its hydrolysis and glycosylation, respectively. These reactions are crucial for the metabolism and biosynthesis of complex carbohydrates. The molecular targets include various enzymes involved in carbohydrate metabolism, such as mannosidases and glucosidases .
Vergleich Mit ähnlichen Verbindungen
4-O-beta-D-mannopyranosyl-D-glucopyranose can be compared with other disaccharides such as:
Cellobiose: Composed of two glucose molecules linked by a beta-1,4-glycosidic bond.
Lactose: Composed of glucose and galactose linked by a beta-1,4-glycosidic bond.
Maltose: Composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.
Uniqueness
The uniqueness of this compound lies in its specific glycosidic linkage and its role in the metabolism of mannans. This distinguishes it from other disaccharides that primarily involve glucose-glucose or glucose-galactose linkages .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9+,10-,11?,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-OKIQBEFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt](/img/structure/B1139964.png)
![5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1139966.png)
![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)


